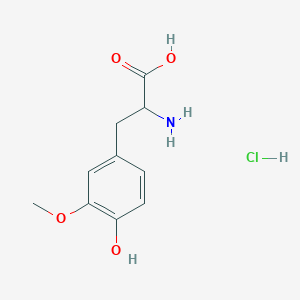

2-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid hydrochloride

Overview

Description

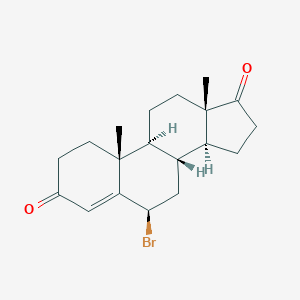

Synthesis Analysis

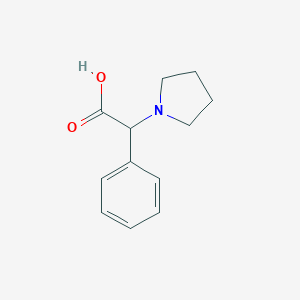

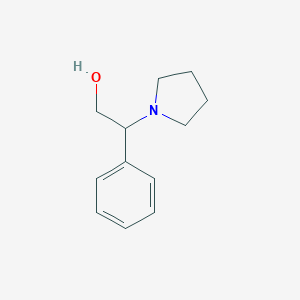

The synthesis of related compounds provides insight into the methodologies that could be applied to 2-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid hydrochloride. For instance, the synthesis of similar compounds involves bromination, acylation, and hydrolysis steps to achieve the desired product with high yield and purity (Ai, 2002). Additionally, the preparation of l-phenyl-2-amino-3-methoxy-1-propanol hydrochloride showcases a method that might influence the synthesis process of the target compound (Parikh & Oneto, 1956).

Molecular Structure Analysis

Structural investigation of compounds with similar frameworks, such as (2E)-2-(ethoxycarbonyl)-3-[(4-methoxyphenyl)amino]prop-2-enoic acid, provides valuable insights into the molecular structure of 2-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid hydrochloride. These studies involve X-ray crystallography, spectroscopic methods, and quantum chemical calculations to elucidate the compound's structure and interactions (Venkatesan et al., 2016).

Chemical Reactions and Properties

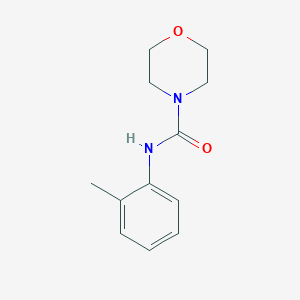

The chemical reactivity and properties of 2-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid hydrochloride can be inferred from studies on related compounds. The reaction of 2-(4-Methoxyphenyl)-3-methyl morpholine hydrochloride from bromo-propanone and ethanolamine showcases potential reactivity paths (Bin, 2011). Similarly, the study on the synthesis of 3-methyl-2-(4-methoxyphenyl) morpholine hydrochloride provides insights into cyclization reactions and the structural confirmation via IR, NMR, and MS technologies, which could be relevant for understanding the chemical properties of the target compound.

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, can be closely related to those observed in structurally similar compounds. For example, the crystal structure and physical interactions of related compounds have been studied to understand their solid-state behavior and potential applications in material science (Kumarasinghe et al., 2009).

Chemical Properties Analysis

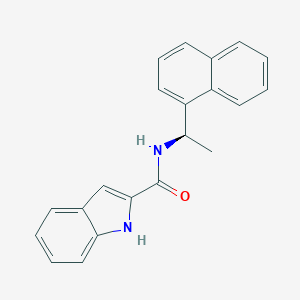

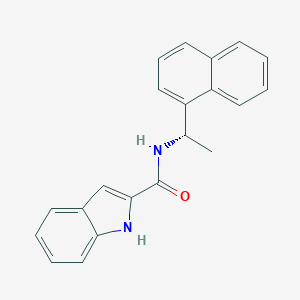

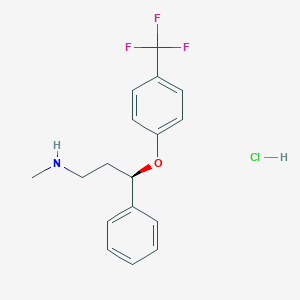

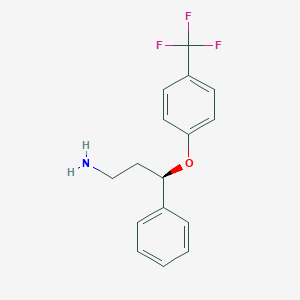

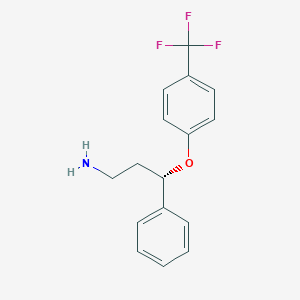

Chemical properties, including reactivity with different reagents, stability under various conditions, and the potential for forming derivatives or undergoing transformations, are essential aspects of 2-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid hydrochloride. Studies on the chemical aspects of similar compounds provide a foundation for understanding these properties. For instance, the asymmetric synthesis and absolute configuration of related compounds highlight the importance of stereochemistry in determining chemical behavior and reactivity (Shetty & Nelson, 1988).

Scientific Research Applications

-

Pharmacokinetics

- Summary of Application : This compound has been studied for its absorption, metabolism, and tissue accumulation in Sprague-Dawley (SD) rats .

- Methods of Application : The study involved administering the compound to SD rats and monitoring its absorption and metabolism .

- Results : The results of this study are not explicitly mentioned in the source .

-

Metabolite of Levodopa

- Summary of Application : 2-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid is a metabolite of levodopa in the body. It is formed by oxidation of levodopa via the enzyme catechol-O-methyltransferase (COMT) .

- Methods of Application : This compound is used as an analytical reagent to measure levels of levodopa .

- Results : The specific results or outcomes of this application are not provided in the source .

-

Chemical Synthesis

-

Innovative Material Development

- Summary of Application : This compound holds immense potential in innovative material development.

- Methods of Application : The specific methods of application are not provided in the source.

- Results : The specific results or outcomes of this application are not provided in the source.

-

Chemical Reagent

-

Scientific Research

- Summary of Application : This compound holds immense potential in scientific research.

- Methods of Application : The specific methods of application are not provided in the source.

- Results : The specific results or outcomes of this application are not provided in the source.

Safety And Hazards

The compound is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302 + P352 (IF ON SKIN: Wash with plenty of soap and water), and P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Future Directions

As a metabolite produced by the gut microbiota from dietary polyphenols, “2-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid hydrochloride” might contribute to their health benefits . Future research could focus on further investigating the absorption, metabolism, and tissue accumulation of this compound in various organisms . Additionally, the potential health benefits and therapeutic applications of this compound could be explored further.

properties

IUPAC Name |

2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4.ClH/c1-15-9-5-6(2-3-8(9)12)4-7(11)10(13)14;/h2-3,5,7,12H,4,11H2,1H3,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNETXNZYVGKTSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CC(C(=O)O)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid hydrochloride | |

CAS RN |

91013-37-5 | |

| Record name | 3-O-Methyldopa hydrochloride, DL- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091013375 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-O-METHYLDOPA HYDROCHLORIDE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8E0B93CGAB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(2-Bromoacetyl)phenyl]-4-methylbenzenesulfonamide](/img/structure/B29465.png)